

confirming the durability of response to a single dose of lysergide tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lysergide tartrate

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Single Dose of Lysergide Tartrate Shows Promise in Sustained Anxiety Relief

A recent Phase 2b clinical trial suggests that a single dose of **lysergide tartrate** (MM120) can provide a rapid and durable reduction in symptoms of Generalized Anxiety Disorder (GAD), with effects lasting up to 12 weeks. This finding positions lysergide as a potential paradigm-shifting treatment compared to existing therapies that often require daily administration and have a delayed onset of action.

Researchers and drug development professionals are closely watching the progression of psychedelic compounds in clinical trials. The durability of the therapeutic response after a single administration is a key area of investigation, offering the potential for a novel treatment approach for psychiatric disorders. This guide provides a comparative analysis of the durability of response to a single dose of **lysergide tartrate** versus alternative therapies for GAD, supported by available experimental data.

Comparative Efficacy of Treatments for Generalized Anxiety Disorder

The following table summarizes the available data on the efficacy and durability of response for a single dose of **lysergide tartrate** compared to established and alternative therapies for Generalized Anxiety Disorder.

| Treatment | Dosing/Frequency | Primary Outcome Measure | Efficacy at 4 Weeks | Efficacy at 12 Weeks |
|---|---|---|--|---|
| Lysergide Tartrate (MM120) | Single 100 µg dose | Clinical Remission (HAM-A ≤ 7) | 50% of participants achieved remission. [1] | 48% of participants sustained remission. [2] [3] [4] [5] |
| Clinical Response (≥50% improvement in HAM-A) | 77.5% of participants showed a clinical response. [1] | 65% of participants sustained a clinical response. [2] [3] [4] [5] | | |
| Cognitive Behavioral Therapy (CBT) | Typically weekly sessions for 8-12 weeks | Remission | 51% post-treatment remission rate. [6] | A meta-analysis showed small to medium effect sizes for GAD up to 12 months post-treatment. [6] [7] Another meta-analysis found a 20% relapse rate for GAD in individuals treated with CBT. [6] |
| Mindfulness-Based Stress Reduction (MBSR) | 8-week program | Symptom Reduction | Significant reduction in GAD symptoms post-intervention. [8] [9] [10] | Long-term data on remission rates at 12 weeks is limited, but some studies show sustained gains. [8] |

| | | | | |
|----------|------------------------------------|----------------------|---|--|
| Exercise | Regular, consistent activity | Symptom Reduction | Programs of 3-12 weeks appear more effective than longer programs. [1] [11] | On average, a 20% reduction in anxiety symptoms compared to no exercise. [1] [11] |
|----------|------------------------------------|----------------------|---|--|

Experimental Protocols

Lysergide Tartrate (MM120) - Phase 2b Clinical Trial (MMED008)

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-optimization study.[\[3\]](#)
- Participants: 198 adults with moderate to severe Generalized Anxiety Disorder (mean baseline Hamilton Anxiety Rating Scale [HAM-A] scores of approximately 30).[\[2\]](#)[\[3\]](#)
- Intervention: Participants were randomized to receive a single oral dose of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) or a placebo in a monitored clinical setting.[\[3\]](#)[\[12\]](#) No additional psychotherapy was administered as part of the study.[\[2\]](#)
- Primary Endpoint: Change in HAM-A total score from baseline to week 4.[\[12\]](#)
- Key Secondary Endpoint: Change in HAM-A total score from baseline to week 8.[\[3\]](#)
- Follow-up: Assessments of anxiety symptoms, safety, and tolerability were conducted up to 12 weeks post-administration.[\[3\]](#)

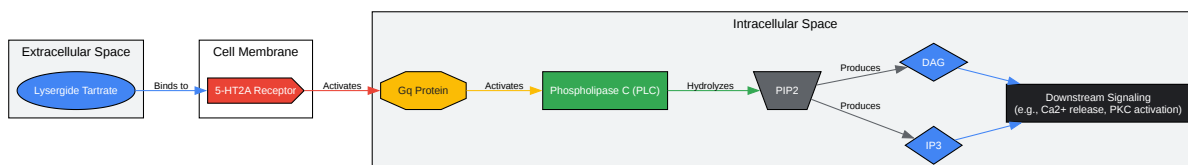
Cognitive Behavioral Therapy (CBT) for GAD (General Protocol)

- Study Design: Typically randomized controlled trials comparing CBT to a control condition (e.g., waitlist, placebo, or other active treatment).
- Participants: Individuals diagnosed with GAD according to established diagnostic criteria (e.g., DSM-5).

- **Intervention:** CBT is a structured psychotherapy that involves identifying and challenging cognitive distortions and engaging in behavioral exercises. Sessions are typically held weekly for 8-12 weeks.
- **Outcome Measures:** Standardized anxiety scales such as the Hamilton Anxiety Rating Scale (HAM-A) or the Generalized Anxiety Disorder 7-item (GAD-7) scale are used to assess symptom severity.
- **Follow-up:** Post-treatment assessments are often conducted at various intervals (e.g., 3, 6, and 12 months) to evaluate the durability of the treatment effects.

Visualizing the Mechanisms and Processes

To better understand the underlying biology and the research methodology, the following diagrams illustrate the signaling pathway of lysergide and the experimental workflow of the MM120 clinical trial.



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Caption: **Lysergide Tartrate** Signaling Pathway at the 5-HT2A Receptor.



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Caption: MM120 Phase 2b Clinical Trial Experimental Workflow.

Conclusion

The available data from the Phase 2b trial of **lysergide tartrate** (MM120) for Generalized Anxiety Disorder indicates a promising durable response from a single dose, with a significant percentage of participants maintaining clinical remission and response at 12 weeks.^{[2][3][4][5]} This contrasts with many current GAD treatments that require ongoing administration to maintain efficacy. While alternative therapies like Cognitive Behavioral Therapy and Mindfulness-Based Stress Reduction are effective, the long-term remission rates and the need for multiple sessions present a different treatment paradigm. Exercise also demonstrates a positive impact on anxiety symptoms, though its effects are generally quantified as a percentage reduction rather than remission rates.^{[1][11]}

The unique mechanism of action of lysergide, primarily through the 5-HT_{2A} receptor signaling pathway, likely contributes to its distinct therapeutic profile. Further research, including the now-initiated Phase 3 trials, will be crucial to confirm these findings and to fully understand the long-term durability and safety of this novel treatment approach for Generalized Anxiety Disorder.

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- To cite this document: BenchChem. [confirming the durability of response to a single dose of lysergide tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675759#confirming-the-durability-of-response-to-a-single-dose-of-lysergide-tartrate]

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